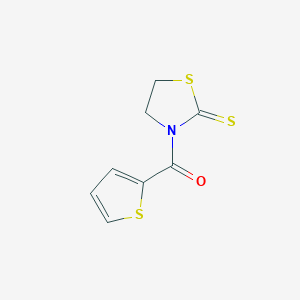

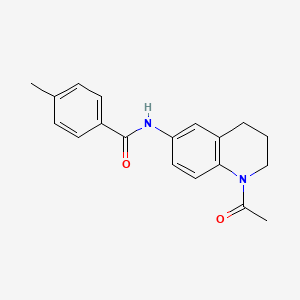

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

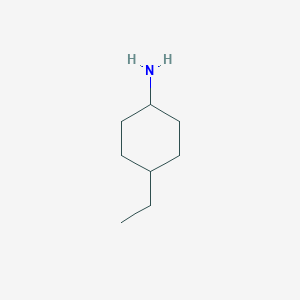

The compound seems to be a derivative of thiazolidine, which is a heterocyclic compound that contains sulfur and nitrogen . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

While specific synthesis methods for “3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione” were not found, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-thienylcarbonyl)thioacetanilides can be synthesized through condensation reactions .Scientific Research Applications

Synthesis and Structural Analysis : The compound has been utilized in the synthesis of structurally complex molecules. For instance, it was involved in the formation of a compound with potential for crystal structure analysis, highlighting its utility in organic chemistry and materials science (Sun et al., 2006).

Desulfurization–Oxygenation Methods : Researchers have developed efficient methods for desulfurization–oxygenation of thiazolidine-2-thiones using propylene oxide and microwave irradiation. This indicates its potential in creating chiral thiazolidin-2-ones and oxazolidin-2-ones (Minor-Villar et al., 2012).

Quantum Chemical Study : Quantum chemical studies have been conducted on similar compounds, providing insights into their electronic structure and bond orders. Such studies are valuable for understanding the molecular properties of these compounds (Ye, 1998).

Chemoselectivity in Reactions : The thiazolidine-2-thione structure has been observed to exhibit chemoselectivity in certain reactions, such as N-acylation and S-alkylation, which is significant for organic synthesis (Fujita et al., 1981).

Colorimetric Reagent for Copper Detection : A derivative of thiazolidine-2-thione has been used as a colorimetric reagent for copper detection in water, demonstrating its application in analytical chemistry (Stiff, 1972).

Synthesis of Functionalized Thiazolidine-2-thiones : A novel multicomponent reaction involving primary amines, carbon disulfide, and γ-bromocrotonates has been used to synthesize thiazolidine-2-thiones, illustrating the compound's versatility in organic synthesis (Halimehjani et al., 2021).

Thermochemical Studies : Experimental and theoretical studies on the structures and enthalpies of formation of thiazolidine-2-thiones have provided valuable data for understanding their stability and reactivity (Roux et al., 2009).

Chiral Imide Auxiliaries in Medicinal Chemistry : Thiazolidine-2-thione auxiliaries have been reviewed for their applications in synthesizing various natural products, indicating their importance in medicinal chemistry (Morales-Nava & Olivo, 2019).

Future Directions

properties

IUPAC Name |

(2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGVXCMEPFZSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)